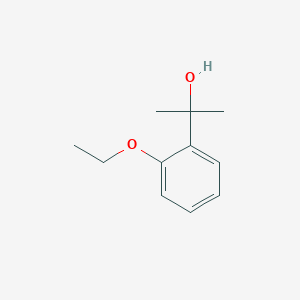

2-(2-Ethoxyphenyl)propan-2-ol

Vue d'ensemble

Description

2-(2-Ethoxyphenyl)propan-2-ol, also known as 2-ethoxy-2-phenylpropane, is a chemical compound used in a variety of applications, including pharmaceuticals, cosmetics, and industrial products. It is a colorless liquid with a faint odor and a boiling point of 150°C. It is soluble in water and has a molecular weight of 166.21 g/mol. 2-ethoxy-2-phenylpropane is a versatile compound with a wide range of applications, making it an important chemical in the industry.

Applications De Recherche Scientifique

Adsorption and Decomposition on Carbon Catalysts

Research by Zawadzki et al. (2001) investigated the adsorption and decomposition of propan-2-ol on carbon and carbon-supported metal catalysts, which could be relevant to 2-(2-Ethoxyphenyl)propan-2-ol. This study utilized in situ infrared spectroscopy and found that unoxidized carbon exhibits low catalytic activity in the decomposition of propan-2-ol, while oxidized surfaces, especially those containing metal, promote its decomposition primarily through dehydrogenation (Zawadzki et al., 2001).

Potential as an Anticancer Drug

T. Nishizaki et al. (2014) synthesized a naftopidil analogue, a derivative of propan-2-ol, as a new anticancer drug. This derivative induced cell death in a variety of human cancer cell lines and suppressed tumor growth in mice, showing potential as a promising anticancer treatment (Nishizaki et al., 2014).

Quantification in Pharmacokinetic Study

M. Walczak (2014) developed a method for quantifying new aminopropan-2-ol derivatives in rat serum, using liquid chromatography-tandem mass spectrometry. This technique is crucial for understanding the pharmacokinetics of such compounds (Walczak, 2014).

Solubility Measurement and Modeling

A study by Ramesh Tangirala et al. (2018) focused on the solubility of para-methoxyphenylacetic acid in various solvents including propan-2-ol. Understanding the solubility behavior in different solvents is vital for designing purification processes via crystallization (Tangirala et al., 2018).

Adrenolytic Activity Study

Groszek et al. (2010) synthesized new propanolamines and tested them for various activities including electrographic, antiarrhythmic, hypotensive, and spasmolytic activities. This study enhances understanding of adrenolytic properties of propan-2-ol derivatives (Groszek et al., 2010).

Investigation in Binary Mixtures

A study by M. Khodadadi-Moghaddam et al. (2009) determined solvatochromic parameters for binary mixtures of propan-2-ol with various solvents. Such studies are crucial in understanding solute-solvent interactions in different chemical mixtures (Khodadadi-Moghaddam et al., 2009).

Mécanisme D'action

Target of Action

It is known that alcohols, such as propan-2-ol, generally interact with proteins and lipids in cell membranes .

Mode of Action

Alcohols like propan-2-ol can cause protein denaturation and lipid dissolution, disrupting the structure and function of cell membranes . This interaction leads to increased membrane permeability, leakage of cell contents, and ultimately cell death .

Biochemical Pathways

It is known that alcohols can interfere with multiple biochemical pathways, primarily through their disruptive effects on proteins and lipids .

Pharmacokinetics

Similar compounds like propan-2-ol are rapidly absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may cause protein denaturation and lipid dissolution, leading to increased membrane permeability, leakage of cell contents, and ultimately cell death .

Action Environment

The action, efficacy, and stability of 2-(2-Ethoxyphenyl)propan-2-ol can be influenced by various environmental factors. For instance, the presence of organic matter can reduce the efficacy of alcohols. Moreover, alcohols are volatile and can evaporate quickly, which can affect their stability and action .

Propriétés

IUPAC Name |

2-(2-ethoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-13-10-8-6-5-7-9(10)11(2,3)12/h5-8,12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCWOBBMYUTGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

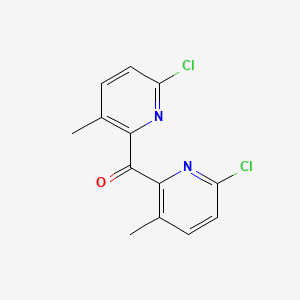

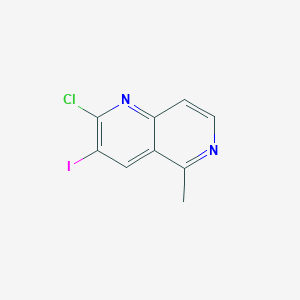

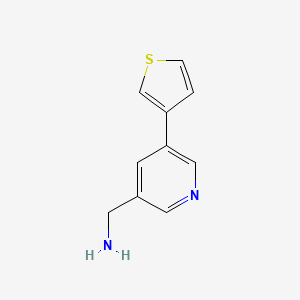

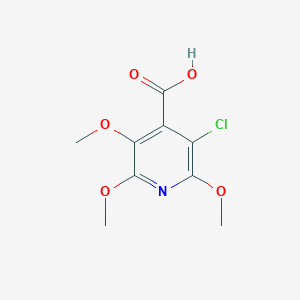

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B1428272.png)

![4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428275.png)

![2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B1428284.png)

![1-Oxo-2,9,13-triaza-dispiro[4.0.5.3]tetradecane-9,13-dicarboxylic acid 13-benzyl ester 9-tert-butyl ester](/img/structure/B1428285.png)

![Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1428287.png)

![cis-tert-Butyl-3,3a,4,5-tetrahydro-1Hpyrrolo[3,4-c]isoquinoline-2(9bH)-carboxylate](/img/structure/B1428293.png)